5-(Azetidin-3-ylmethyl)pyrimidine
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Overview
Description
5-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine moiety. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The azetidine ring, a four-membered nitrogen-containing ring, adds unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)pyrimidine typically involves the preparation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine and pyrimidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
5-(Azetidin-3-ylmethyl)pyrimidine is unique due to the presence of both the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in other similar compounds.
Properties
IUPAC Name |
5-(azetidin-3-ylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1(7-2-9-3-7)8-4-10-6-11-5-8/h4-7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOAJKZSWMEHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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